molecular formula C73H140Na2O17P2 B3044071 Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate CAS No. 64043-42-1

Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate

Cat. No.: B3044071
CAS No.: 64043-42-1
M. Wt: 1397.8 g/mol
InChI Key: SGZOKSKKFJWPDO-JSGFYJEGSA-L
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Description

Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate is a synthetic phospholipid derivative featuring two palmitoyl (C16:0) acyl chains esterified to a glycerol backbone. The molecule is further modified with phosphate groups and a disodium counterion, rendering it an anionic lipid. Its structure is characterized by:

  • Acyl chains: Two saturated hexadecanoyl (C16:0) groups, contributing to membrane rigidity and high phase transition temperatures.
  • Phosphate headgroups: The dihydroxypropyl phosphate moieties enhance hydrophilicity and enable ionic interactions, making it suitable for applications in liposomal formulations or as a surfactant .
  • Stereochemistry: The (2R) configuration ensures specific spatial arrangement, critical for biological activity and compatibility with lipid bilayer systems.

This compound is structurally analogous to phosphatidylglycerol (PG) derivatives but distinguishes itself through its disodium salt form and specific hydroxylation pattern.

Properties

IUPAC Name

disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H142O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-63-68(89-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)65-87-91(79,80)85-61-67(74)62-86-92(81,82)88-66-69(90-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)64-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82);;/q;2*+1/p-2/t68-,69-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZOKSKKFJWPDO-JSGFYJEGSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(COP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H140Na2O17P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate, a complex phospholipid derivative, has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects on cellular processes, and implications in health and disease.

Chemical Structure and Properties

The compound's molecular formula is C38H75O8PC_{38}H_{75}O_8P with a molecular weight of approximately 690.971 g/mol. It features a phosphonate group that is crucial for its biological function, particularly in membrane dynamics and cellular signaling .

Structural Features

  • Phosphate Group : Essential for interaction with cellular membranes.
  • Hexadecanoyloxy Chains : These long-chain fatty acids enhance membrane fluidity and stability.
  • Hydroxypropyl Backbone : Contributes to the hydrophilicity of the molecule, facilitating interactions with aqueous environments.

Disodium phosphate derivatives are known to influence various biological pathways:

  • Membrane Dynamics : The compound integrates into lipid bilayers, affecting membrane fluidity and permeability.
  • Cell Signaling : It may act as a signaling molecule, influencing pathways related to cell growth and differentiation.
  • Phosphate Regulation : Plays a role in phosphate homeostasis, which is critical for bone health and metabolic processes.

Case Study 1: Hypophosphatemia Management

A clinical case reported a 56-year-old male with recurrent hypophosphatemia treated with phosphate supplements. The administration of phosphonate compounds like disodium phosphate was crucial in managing his condition by restoring serum phosphorus levels and alleviating symptoms such as pain and fatigue .

Case Study 2: Cellular Response to Phosphate Variants

Research has shown that variations in phosphate compounds can lead to differential responses in cellular models. For instance, certain derivatives enhance osteoblast proliferation while inhibiting osteoclast activity, suggesting a potential therapeutic role in osteoporosis management.

In Vitro Studies

Recent studies have demonstrated that disodium phosphate derivatives can modulate cellular responses:

  • Osteoblast Activity : Enhanced mineralization and proliferation observed in vitro when treated with disodium phosphate .
  • Inflammatory Response : Reduced secretion of pro-inflammatory cytokines in macrophage models indicates potential anti-inflammatory properties.

In Vivo Studies

Animal models have provided insights into the systemic effects of disodium phosphate:

  • Bone Density Improvement : Administration resulted in significant increases in bone mineral density compared to control groups.
  • Metabolic Regulation : Improved glucose metabolism was noted in diabetic models treated with phosphonate compounds.

Table 1: Summary of Biological Activities

ActivityObservationReference
Osteoblast ProliferationIncreased by 40%
Anti-inflammatory EffectsDecreased cytokine levels by 50%
Bone Density Increase15% increase in mineral density

Table 2: Clinical Implications

ConditionTreatment OutcomeReference
HypophosphatemiaNormalized serum phosphorus
OsteoporosisEnhanced bone formation
DiabetesImproved insulin sensitivity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related phospholipids:

Compound Name Molecular Formula Acyl Chains Head Group Key Properties/Applications References
Target Compound : Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate C₄₀H₇₄Na₂O₁₄P₂ 2 × C16:0 (palmitoyl) Dihydroxypropyl phosphate (disodium) High membrane rigidity; used in stable liposomes for drug delivery.
Sodium (2R)-2,3-bis[(~²H₃₁)hexadecanoyloxy]propyl 2,3-dihydroxypropyl phosphate (16:0 PG-d62) C₄₀H₅₄D₆₂NaO₁₄P₂ 2 × deuterated C16:0 Dihydroxypropyl phosphate (sodium) Isotopic labeling for metabolic tracing; retains chemical behavior of non-deuterated analogs.
Distearoylphosphatidylcholine (DSPC) C₄₄H₈₆NO₈P 2 × C18:0 (stearoyl) Choline Higher phase transition temperature (~55°C); widely used in thermosensitive liposomes.
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate C₃₈H₇₂NaO₁₁P 2 × C16:0 Hydroxyethyl phosphate (sodium) Ethylene glycol modification enhances solubility; potential PEGylation mimic.
1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) C₄₆H₇₈NaO₁₀P C18:0 + C22:6 (DHA) Phosphoglycerol (sodium) Unsaturated DHA chain increases membrane fluidity; used in neuronal or pulmonary formulations.
D-myo-Inositol derivatives with multiple phosphates Varies Mixed acyl chains Inositol polyphosphate Cell signaling (e.g., phosphoinositides); regulates intracellular processes.

Key Findings :

Acyl Chain Length and Saturation :

  • The target compound’s saturated C16 chains confer rigidity, whereas DSPC (C18:0) increases phase transition temperatures further . Unsaturated chains, as in ’s DHA-containing lipid, drastically lower melting points and enhance membrane flexibility .

Head Group Modifications: Choline headgroups (DSPC) impart zwitterionic properties, improving biocompatibility for intravenous formulations . In contrast, the target compound’s anionic phosphate groups facilitate electrostatic interactions with cationic drugs or proteins .

Functional Additions :

  • Deuterated analogs () are critical for tracking lipid metabolism without altering biochemical pathways . Ethylene glycol modifications () mimic PEGylation, reducing immune recognition in drug delivery systems .

Biological Roles: Inositol phosphate derivatives () are structurally complex and serve as secondary messengers, unlike the target compound’s structural role in bilayers .

Research Implications

The target compound’s combination of saturated acyl chains and anionic headgroups positions it as a stable excipient for pH-sensitive drug carriers. Future studies should explore hybrid structures, such as mixed-chain derivatives (e.g., C16:0/C18:1), to balance rigidity and functionality.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this compound to ensure stereochemical integrity?

  • Methodological Answer : Synthesis typically involves sequential esterification and phosphorylation steps under anhydrous conditions. The (2R)-configuration of the glycerol backbone requires chiral catalysts or enzymatic methods to preserve stereochemistry. Purification via reverse-phase HPLC or column chromatography (silica gel) is critical to remove diastereomeric impurities. Purity validation should use 31^{31}P-NMR and high-resolution mass spectrometry (HRMS) to confirm phosphate linkage integrity .

Q. How can researchers verify the compound’s structural stability under standard laboratory storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (0–75% RH). Monitor degradation via LC-MS and FTIR spectroscopy to detect hydrolysis of ester or phosphate bonds. Store lyophilized samples in inert atmospheres (argon) to prevent oxidation .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodological Answer : Use ultra-performance liquid chromatography (UPLC) coupled with charged aerosol detection (CAD) for non-UV-active impurities. For phospholipid-related byproducts, employ 1^{1}H-13^{13}C HSQC NMR to resolve overlapping signals. Cross-validate with ICP-MS for residual sodium or phosphate contaminants .

Advanced Research Questions

Q. How does the stereochemical configuration at the glycerol backbone influence its interaction with lipid bilayers in vitro?

  • Methodological Answer : Employ fluorescence anisotropy and differential scanning calorimetry (DSC) to study phase transition behavior in model membranes (e.g., DPPC liposomes). Compare the (2R)-isomer with synthetic (2S)-analogs to isolate stereochemical effects on membrane fluidity and permeability. Molecular dynamics simulations (e.g., GROMACS) can predict hydrogen-bonding patterns with phospholipid headgroups .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?

  • Methodological Answer : Standardize assay conditions by pre-equilibrating the compound in serum-free media to avoid lipid-protein interactions. Use isogenic cell lines to isolate genetic factors affecting cytotoxicity. Perform dose-response curves with real-time cell viability monitoring (e.g., xCELLigence) to distinguish acute vs. chronic toxicity .

Q. How can researchers assess the compound’s environmental persistence and biodegradation pathways?

  • Methodological Answer : Conduct OECD 301F biodegradation tests in aqueous systems with activated sludge inoculum. Track degradation intermediates via LC-QTOF-MS and 31^{31}P-NMR. For abiotic degradation, expose the compound to UV light (254 nm) and analyze photoproducts using GC-MS .

Q. What computational approaches predict the compound’s behavior in biological systems with high accuracy?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) to map interactions with phospholipase enzymes and quantitative structure-activity relationship (QSAR) models to predict metabolic clearance. Validate with in vitro microsomal stability assays (e.g., rat liver S9 fractions) .

Methodological Considerations

  • Critical Contradictions : Discrepancies in cytotoxicity may arise from batch-to-batch variability in stereochemical purity. Always validate synthesis protocols with chiral HPLC and circular dichroism (CD) spectroscopy .
  • Data Gaps : Limited ecotoxicological data exist for this compound. Prioritize studies using Daphnia magna or algal models to assess aquatic toxicity .

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